molecular formula C8H18O2 B11964936 2,4,4-Trimethyl-2,3-pentanediol CAS No. 64512-96-5

2,4,4-Trimethyl-2,3-pentanediol

Cat. No.: B11964936
CAS No.: 64512-96-5
M. Wt: 146.23 g/mol
InChI Key: JDYWKAYETKZYIF-UHFFFAOYSA-N
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Description

2,4,4-Trimethyl-2,3-pentanediol is an organic compound with the molecular formula C8H18O2. It is a diol, meaning it contains two hydroxyl groups (-OH). This compound is known for its use in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,4-Trimethyl-2,3-pentanediol can be synthesized through the aldol condensation of isobutyraldehyde, followed by a Cannizzaro reaction. The process involves using sodium hydroxide as a catalyst. The reaction conditions typically include a temperature range of 10-60°C for the condensation reaction and 60-150°C for further reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes using microchannel reactors. This method enhances production efficiency by optimizing reaction conditions such as catalyst concentration, temperature, and reaction time. For instance, using a 50% sodium hydroxide solution as a catalyst at 40°C can achieve a high yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2,4,4-Trimethyl-2,3-pentanediol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form hydrocarbons.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Hydrocarbons.

    Substitution: Halogenated compounds.

Scientific Research Applications

2,4,4-Trimethyl-2,3-pentanediol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,4-Trimethyl-2,3-pentanediol involves its ability to participate in various chemical reactions due to the presence of hydroxyl groups. These groups can undergo oxidation, reduction, and substitution reactions, making the compound versatile in different chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

2,4,4-Trimethyl-2,3-pentanediol can be compared with similar compounds such as:

    2,2,4-Trimethyl-1,3-pentanediol: Another diol with similar applications but different structural properties.

    2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate: Used as a plasticizer and surface stabilizer.

  • **2,2,4-Trimethyl-1,3-pentanediol diisobutyr

Properties

CAS No.

64512-96-5

Molecular Formula

C8H18O2

Molecular Weight

146.23 g/mol

IUPAC Name

2,4,4-trimethylpentane-2,3-diol

InChI

InChI=1S/C8H18O2/c1-7(2,3)6(9)8(4,5)10/h6,9-10H,1-5H3

InChI Key

JDYWKAYETKZYIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(C)(C)O)O

Origin of Product

United States

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